molecular formula C8H14N2 B8382017 4-Amino-1,3,3a,4,7,7a-hexahydro-isoindole

4-Amino-1,3,3a,4,7,7a-hexahydro-isoindole

Cat. No.: B8382017
M. Wt: 138.21 g/mol
InChI Key: QMNBWOHIZQXHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,3,3a,4,7,7a-hexahydro-isoindole is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2,3,3a,4,7,7a-hexahydro-1H-isoindol-4-amine

InChI

InChI=1S/C8H14N2/c9-8-3-1-2-6-4-10-5-7(6)8/h1,3,6-8,10H,2,4-5,9H2

InChI Key

QMNBWOHIZQXHJZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C2C1CNC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.3 g (50 mmol) of 4-tert.-butyloxycarbonylamino-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-isoindole (from Example Z23, method II) are stirred overnight at room temperature in 166 ml of trifluoroacetic acid. The trifluoroacetic acid is then distilled off at 10 mbar, and the residue is freed from remaining acid in a high vacuum at 50° C. The residue is subsequently taken up in absolute tetrahydrofuran and concentrated in vacuo. The residue is taken up in 100 ml of absolute tetrahydrofuran and the mixture is added dropwise under nitrogen to a solution of 11.3 g (0.3 mol) of lithium aluminium hydride in 300 ml of absolute tetrahydrofuran. The mixture is then refluxed for 16 hours. 11.3 g of water in 34 ml of tetrahydrofuran, 11.3 ml of 10% strength sodium hydroxide solution and 34 ml of water are added dropwise in succession to the cold mixture. The precipitate is filtered off with suction and washed with tetrahydrofuran. The filtrate is concentrated, and the residue is distilled.
Name
4-tert.-butyloxycarbonylamino-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-isoindole
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
34 mL
Type
reactant
Reaction Step Three
Quantity
34 mL
Type
solvent
Reaction Step Three
Quantity
166 mL
Type
solvent
Reaction Step Four

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